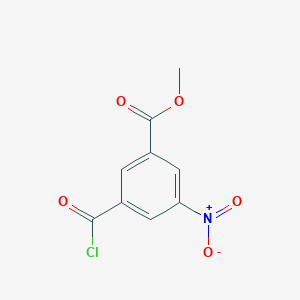

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-carbonochloridoyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO5/c1-16-9(13)6-2-5(8(10)12)3-7(4-6)11(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTOZIJNMYYCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173221 | |

| Record name | Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-04-0 | |

| Record name | Benzoic acid, 3-(chlorocarbonyl)-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR8ELP9QT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 3 Chlorocarbonyl 5 Nitrobenzoate

Precursor Synthesis via Regioselective Aromatic Nitration

The initial phase in the synthesis of methyl 3-(chlorocarbonyl)-5-nitrobenzoate involves the regioselective nitration of methyl benzoate to produce methyl 3-nitrobenzoate. This is a classic example of an electrophilic aromatic substitution reaction. rsc.orgproprep.com

Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate

The nitration of methyl benzoate is typically achieved by treating it with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. proprep.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). quizlet.com The aromatic ring of methyl benzoate then acts as a nucleophile, attacking the nitronium ion. proprep.com

A typical laboratory procedure involves the slow addition of the nitrating mixture to methyl benzoate while maintaining a cool temperature with an ice-water bath to control the exothermic reaction. rsc.org

Hydrolysis of Methyl 3-Nitrobenzoate to 3-Nitrobenzoic Acid

Following the successful nitration, the resulting methyl 3-nitrobenzoate is hydrolyzed to 3-nitrobenzoic acid. This saponification reaction is generally carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. msu.eduorgsyn.org The process is complete when the ester has fully dissolved. orgsyn.org The reaction mixture is then cooled and acidified, typically with hydrochloric acid, to precipitate the 3-nitrobenzoic acid. msu.eduorgsyn.org An alternative, though less efficient, route is the direct nitration of benzoic acid, which results in a mixture of isomers requiring separation. orgsyn.orgwikipedia.org

Regioselectivity and Deactivation Effects in Nitration of Aromatic Esters

The ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution. rsc.orgmasterorganicchemistry.comnumberanalytics.com This deactivation means that the reaction is slower than the nitration of benzene (B151609) itself. libretexts.org The electron-withdrawing nature of the ester group is due to both inductive effects and resonance, which pull electron density away from the aromatic ring. masterorganicchemistry.comlibretexts.org

This deactivation is not uniform across all positions of the benzene ring. The ortho and para positions are more deactivated than the meta position. libretexts.org This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho and para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing ester group, which is highly unfavorable. youtube.com In contrast, the intermediate for meta attack does not have this destabilizing feature. libretexts.org As a result, the electrophilic substitution, in this case, nitration, occurs predominantly at the meta position, leading to the formation of methyl 3-nitrobenzoate as the major product. rsc.orgchegg.com

| Position | Relative Reactivity | Major Product |

| Ortho | Less Reactive | Minor Product |

| Meta | More Reactive | Major Product |

| Para | Less Reactive | Minor Product |

Conversion of Carboxylic Acid Derivatives to Acyl Chlorides

The final step in the synthesis of the target compound involves the conversion of the carboxylic acid group of 3-nitrobenzoic acid into an acyl chloride. This transformation is crucial as acyl chlorides are highly reactive intermediates that can be used in a variety of subsequent reactions. masterorganicchemistry.comchemguide.co.uk

Thionyl Chloride Mediated Processes

One of the most common reagents for this conversion is thionyl chloride (SOCl₂). chemguide.co.uklibretexts.orglibretexts.org The reaction of a carboxylic acid with thionyl chloride effectively replaces the hydroxyl (-OH) group with a chlorine (-Cl) atom. chemguide.co.uk The mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride. youtube.comyoutube.com This is followed by a series of steps that result in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The formation of these gaseous byproducts helps to drive the reaction to completion. libretexts.org The reaction is often carried out by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Oxalyl Chloride Mediated Processes (e.g., solvent-free conditions, catalytic N,N-Dimethylformamide)

Another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids is oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com This method is often preferred because the byproducts, carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases, which simplifies the purification of the desired acyl chloride. libretexts.orgcore.ac.uk

The reaction can be slow, but it is significantly accelerated by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). columbia.edu The DMF acts as a catalyst by first reacting with oxalyl chloride to form a reactive Vilsmeier intermediate. youtube.comchegg.com This intermediate then reacts with the carboxylic acid to generate the acyl chloride and regenerate the DMF catalyst. columbia.eduyoutube.com This process is typically carried out in a solvent like dichloromethane at room temperature. commonorganicchemistry.com

| Reagent | Conditions | Byproducts | Advantages |

| Thionyl Chloride | Neat, reflux | SO₂, HCl | Common, effective |

| Oxalyl Chloride | Catalytic DMF, CH₂Cl₂, RT | CO₂, CO, HCl | Gaseous byproducts, mild conditions |

Optimization of Reaction Conditions for Yield and Purity

The synthesis can be viewed as a two-stage process: the nitration of a methyl benzoate precursor and the subsequent chlorination. The optimization of the initial nitration step is critical, as impurities generated here can carry through to the final product. Research into the nitration of methyl benzoate to methyl m-nitrobenzoate, a closely related process, provides valuable insights. It is essential to maintain a low reaction temperature during the addition of the nitrating acid to minimize the formation of byproducts. orgsyn.org

Detailed Research Findings: Studies on the nitration of methyl benzoate have demonstrated a significant correlation between reaction temperature and product yield. Maintaining the temperature between 5-15°C is crucial for maximizing the output of the desired meta-isomer. orgsyn.org As the temperature increases, the yield of the solid product decreases, and the formation of oily byproducts, including ortho-isomers and dinitro compounds, rises. orgsyn.org Purification of the intermediate nitrobenzoate is typically achieved by washing with a cold solvent like methanol to remove more soluble impurities or by recrystallization to achieve high purity. orgsyn.orgsouthalabama.edu

The second stage, the conversion of the carboxylic acid to a chlorocarbonyl group, is equally critical. The choice of chlorinating agent directly impacts the reaction conditions required and the profile of byproducts, which in turn affects the ease of purification. Thionyl chloride (SOCl₂) is a common reagent for this transformation, largely because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. chemguide.co.uklibretexts.org Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride are also widely used. libretexts.orgcommonorganicchemistry.com

The following interactive table summarizes the impact of temperature on the yield of a model nitration reaction.

| Reaction Temperature | Yield of Solid Product | Observations |

| 5-15°C | 81-85% | Optimal range, smooth reaction. orgsyn.org |

| 50°C | Lower Yield (193g from 1.5 moles) | Increased formation of oily byproducts. orgsyn.org |

| 70°C | Significantly Lower Yield (130g from 1.5 moles) | Substantial increase in impurities. orgsyn.org |

Optimizing the chlorination step involves selecting the appropriate reagent and conditions to match the substrate's reactivity and desired purity level. The table below compares common chlorinating agents.

| Chlorinating Agent | Typical Conditions | Byproducts | Advantages & Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in a solvent, often at reflux. commonorganicchemistry.com | SO₂, HCl (gaseous) | Advantage: Gaseous byproducts simplify purification. chemguide.co.uklibretexts.orgDisadvantage: Can decompose upon heating, potentially causing side reactions. youtube.com |

| Phosphorus Pentachloride (PCl₅) | Solid reagent, reacts in the cold or with gentle heating. chemguide.co.uk | POCl₃ (liquid), HCl (gaseous) | Advantage: Highly reactive, often requires no catalyst. youtube.comyoutube.comDisadvantage: Produces a liquid byproduct (POCl₃) that must be separated, typically by fractional distillation. chemguide.co.ukyoutube.com |

| Oxalyl Chloride ((COCl)₂) ** | In a solvent (e.g., DCM) at room temperature with catalytic DMF. commonorganicchemistry.com | CO, CO₂, HCl (gaseous) | Advantage: Mild reaction conditions and gaseous byproducts. commonorganicchemistry.comDisadvantage: The reagent is more expensive than thionyl chloride. |

Advanced Synthetic Strategies for Chlorocarbonyl Introduction

Beyond the standard use of thionyl chloride and phosphorus chlorides, more advanced strategies for introducing a chlorocarbonyl group offer advantages such as milder reaction conditions, higher selectivity, and applicability to sensitive substrates.

One of the most effective and widely adopted modern methods involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com This reaction proceeds through a Vilsmeier intermediate, which is highly reactive towards the carboxylic acid. The reaction is typically fast, occurs under mild conditions (often at room temperature), and produces only gaseous byproducts (CO, CO₂, and HCl), which simplifies workup and purification considerably. commonorganicchemistry.com

Another advanced reagent is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While used less frequently than oxalyl chloride, it serves as an effective dehydrating and activating agent for the conversion of carboxylic acids to acyl chlorides. youtube.com The reaction is driven by the formation of the stable triazine ring system. This method can be advantageous when other reagents lead to side reactions.

Phosphorus-based reagents can also be used in more refined ways. For instance, the combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) can convert carboxylic acids to acyl chlorides under neutral conditions. However, this method generates stoichiometric amounts of triphenylphosphine oxide and chloroform as byproducts.

The following table details these advanced reagents and their typical applications.

| Reagent/System | Typical Conditions | Mechanism/Advantages |

| Oxalyl Chloride / cat. DMF | Inert solvent (DCM, THF) at 0°C to room temperature. commonorganicchemistry.com | Mechanism: Forms a reactive Vilsmeier intermediate. Advantages: Very mild conditions, clean reaction with only gaseous byproducts, high yields. commonorganicchemistry.com |

| Cyanuric Chloride | Inert solvent, often with a base like triethylamine. | Mechanism: The carboxylic acid displaces chlorides on the triazine ring, forming a reactive intermediate. Advantages: Useful for substrates sensitive to more acidic or aggressive reagents. youtube.com |

| Triphenylphosphine / Carbon Tetrachloride | Inert solvent (e.g., acetonitrile). | Mechanism: The Appel reaction conditions activate the carboxylic acid. Advantages: Proceeds under neutral conditions, avoiding acid-sensitive functional groups. |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Chlorocarbonyl Moiety

The chlorocarbonyl group, also known as an acyl chloride, is a highly reactive functional group, making Methyl 3-(chlorocarbonyl)-5-nitrobenzoate a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution Reactions (e.g., formation of esters, thioesters, amides)

The most characteristic reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, and form a new bond with the incoming nucleophile. libretexts.org

Ester Formation: When Methyl 3-(chlorocarbonyl)-5-nitrobenzoate reacts with an alcohol, a new ester is formed. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon. This is a common method for introducing the 3-methoxycarbonyl-5-nitrobenzoyl group into molecules containing a hydroxyl functionality.

Thioester Formation: In a similar fashion, reaction with a thiol (a sulfur analog of an alcohol) yields a thioester. Thioesters are important intermediates in various organic transformations. nsf.govrsc.org

Amide Formation: The reaction with primary or secondary amines leads to the formation of amides. nih.gov This is a robust and widely used method for creating amide bonds, which are fundamental linkages in peptides and many pharmaceuticals. The high reactivity of the acyl chloride allows these reactions to proceed readily, often at room temperature.

| Nucleophile | Product Functional Group | General Reaction Scheme |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Thiol (R'-SH) | Thioester | R-COCl + R'-SH → R-COSR' + HCl |

| Amine (R'-NH2) | Amide | R-COCl + R'-NH2 → R-CONHR' + HCl |

Cross-Coupling Reactions Utilizing Acyl Chlorides

In recent years, acyl chlorides have emerged as valuable electrophiles in various transition metal-catalyzed cross-coupling reactions, providing direct routes to ketones and other functionalized molecules.

Suzuki–Miyaura Cross-Coupling for Ketone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While traditionally used for coupling aryl halides with boronic acids, its application has been extended to include acyl chlorides for the synthesis of ketones. researchgate.netmdpi.commanchester.ac.uk In this reaction, an organoboronic acid couples with Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in the presence of a palladium catalyst and a base to yield a ketone. This method offers a direct and efficient way to introduce an aryl or vinyl group at the carbonyl carbon.

Visible-Light Photoredox Cross-Coupling with Organoboron Reagents

Visible-light photoredox catalysis has provided new avenues for cross-coupling reactions under mild conditions. nih.govnih.gov Acyl chlorides can be coupled with organoboron reagents, such as potassium alkoxymethyltrifluoroborates, using a dual catalytic system involving a photocatalyst and a nickel catalyst. nih.govnih.govcolumbia.edu This methodology allows for the formation of α-alkoxyketones from readily available starting materials.

Acyl Radical Generation and Reactivity

Visible-light photoredox catalysis can also be employed to generate acyl radicals from acyl chlorides. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netrsc.org Upon single-electron reduction by an excited photocatalyst, the acyl chloride can undergo fragmentation to form a nucleophilic acyl radical. This reactive intermediate can then participate in a variety of transformations, including addition to alkenes (Giese reaction) or coupling with other radical species, opening up novel pathways for molecular construction.

| Cross-Coupling Reaction | Coupling Partner | Key Catalyst(s) | Product Type |

| Suzuki-Miyaura | Organoboronic Acid | Palladium | Ketone |

| Visible-Light Photoredox | Organoboron Reagents | Photocatalyst (e.g., Iridium) & Nickel | α-Alkoxyketone |

| Acyl Radical Coupling | Alkenes, etc. | Photocatalyst (e.g., Iridium or Organic Dye) | Various (e.g., functionalized ketones) |

Solvolysis Studies

Due to the high reactivity of the acyl chloride group, Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is susceptible to solvolysis. In the presence of protic solvents like water or alcohols, it will readily react to form the corresponding carboxylic acid or ester, respectively.

Hydrolysis: With water, the acyl chloride is hydrolyzed to 3-methoxycarbonyl-5-nitrobenzoic acid. This reaction is typically rapid and exothermic.

Alcoholysis: With an alcohol as the solvent, the acyl chloride undergoes alcoholysis to form the corresponding ester. This is essentially an uncatalyzed esterification reaction.

These solvolysis reactions highlight the need for anhydrous conditions when handling and reacting Methyl 3-(chlorocarbonyl)-5-nitrobenzoate with other nucleophiles to avoid the formation of unwanted byproducts.

Reactivity of the Nitro Moiety

The nitro group of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This transformation opens up pathways to a wide range of other functionalizations.

Reductive Functionalization Pathways

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to aniline (B41778) derivatives which are valuable intermediates. A variety of reducing agents and catalytic systems can be employed for this purpose.

Common methods for the reduction of nitroarenes to aminoarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or metal-mediated reductions using metals like iron, tin, or zinc in acidic media. For substrates containing other reducible functional groups, chemoselective methods are necessary. The ester and acyl chloride moieties in Methyl 3-(chlorocarbonyl)-5-nitrobenzoate present a challenge for chemoselectivity.

More contemporary methods often utilize milder and more selective reagents. For instance, iron-based catalysts in the presence of silanes as reducing agents have been shown to be effective for the chemoselective reduction of nitro compounds while preserving other functionalities like carbonyl groups. The choice of the reducing agent can be critical; for example, using phenylsilane instead of pinacol borane can allow for the selective reduction of the nitro group in the presence of an aldehyde. Mechanistic studies suggest the involvement of a nitroso intermediate and an iron hydride as a key catalytic species in these reductions.

Another approach involves the use of sodium dithionite, which can effectively reduce nitro groups under aqueous conditions. This method might be suitable if the acyl chloride is first hydrolyzed or converted to a less reactive derivative to prevent unwanted side reactions.

The resulting aminoarene, Methyl 3-amino-5-(chlorocarbonyl)benzoate or its derivatives, is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

| Reducing System | Conditions | Selectivity |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | May reduce other functional groups |

| Metal/Acid (e.g., Fe/HCl) | Acidic | Not highly selective |

| Iron Catalysis with Silanes | Mild, room temperature | High chemoselectivity for nitro group |

| Sodium Dithionite | Aqueous | Can be selective under controlled pH |

Reductive Cross-Coupling with Acyl Halides for Amide Synthesis

While the term "reductive cross-coupling" typically refers to the coupling of two different electrophiles under reducing conditions, the synthesis of amides from Methyl 3-(chlorocarbonyl)-5-nitrobenzoate proceeds via a standard nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride group readily reacts with primary or secondary amines to form a stable amide bond. This reaction does not require a reducing agent or a coupling catalyst.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct. This direct amidation is a robust and high-yielding transformation, representing a fundamental reaction of acyl chlorides. Recent advancements in chemistry have also explored the direct synthesis of amides from esters and nitro compounds using specialized nickel-based nanocatalysts, which involves the in-situ reduction of the nitro group to an amine followed by amidation, showcasing a more step-economic approach. nih.gov

Chemoselective Reduction in the Presence of Other Functional Groups

The selective reduction of the nitro group in Methyl 3-(chlorocarbonyl)-5-nitrobenzoate to an amine is a significant challenge due to the presence of the highly reactive acyl chloride and the less reactive methyl ester. Many standard reducing agents would readily attack the acyl chloride. However, methodologies for the chemoselective reduction of aromatic nitro groups in the presence of sensitive functionalities like esters have been developed. tandfonline.comorganic-chemistry.org

For instance, systems like sodium borohydride combined with iron(II) chloride (NaBH4-FeCl2) have been shown to selectively reduce nitro groups while leaving ester groups unaffected. researchgate.netthieme-connect.com Iron powder in acidic media or under ultrasonic irradiation is another method known for its high chemoselectivity in nitro reductions, tolerating halides, carbonyls, and esters. tandfonline.com

Given the high reactivity of the acyl chloride, a plausible strategy for the selective reduction of the nitro group in Methyl 3-(chlorocarbonyl)-5-nitrobenzoate would involve a two-step process:

Conversion of the highly reactive acyl chloride to a more stable functional group, such as an ester or amide, by reacting it with an alcohol or an amine.

Subsequent chemoselective reduction of the nitro group using a reagent known to be compatible with the ester or amide functionality.

Table 1: Conditions for Chemoselective Nitro Group Reduction

| Reagent System | Tolerated Functional Groups | Reference |

| NaBH4-FeCl2 | Esters | researchgate.netthieme-connect.com |

| Iron Powder | Halides, Carbonyls, Nitriles, Esters | tandfonline.com |

| HSiCl3 / Tertiary Amine | Wide applicability, metal-free | organic-chemistry.org |

| Zinc Dust / Water with Nanomicelles | Halides, Carbonyls, Aldehydes, Esters | organic-chemistry.org |

Denitrative Coupling Reactions

Denitrative coupling represents a modern synthetic strategy where a nitro group on an aromatic ring is replaced by another group. mdpi.com This transformation allows nitroarenes to be used as electrophilic coupling partners, similar to haloarenes. nih.gov Palladium-catalyzed systems, often employing specialized phosphine ligands like BrettPhos, have been effective in activating the C–NO2 bond for oxidative addition, a key step in the catalytic cycle. nih.gov

These reactions have been applied to various bond-forming processes, including Suzuki-Miyaura couplings (C-C bond formation), Buchwald-Hartwig aminations (C-N bond formation), and etherifications (C-O bond formation). nih.govacs.org However, the success of these reactions can be substrate-dependent, often favoring nitroarenes with electron-withdrawing substituents at the ortho or para positions. acs.org For Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, a denitrative coupling would offer a pathway to introduce a wide variety of substituents at the C-5 position, though the feasibility and specific conditions would require empirical investigation.

Influence on Aromatic Electrophilic Substitution Regioselectivity

The benzene (B151609) ring of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate bears three substituents: a methoxycarbonyl group (-COOCH3), a chlorocarbonyl group (-COCl), and a nitro group (-NO2). All three are electron-withdrawing groups (EWGs) and are classified as deactivating, meta-directing substituents for electrophilic aromatic substitution (EAS). openstax.orgwikipedia.orglibretexts.org

Reactivity: The presence of three strong deactivating groups significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore highly unreactive towards electrophiles. chemistrysteps.commasterorganicchemistry.com The rate of any EAS reaction on this substrate would be drastically slower than that of benzene. openstax.org

Regioselectivity: If an EAS reaction were forced to occur under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. Since all three groups direct incoming electrophiles to the positions meta to themselves, their effects are additive.

The -COOCH3 group at C-1 directs to C-3 and C-5.

The -COCl group at C-3 directs to C-1 and C-5.

The -NO2 group at C-5 directs to C-1 and C-3.

The positions C-1, C-3, and C-5 are already substituted. The remaining open positions are C-2, C-4, and C-6. All three of these positions are meta to at least two of the deactivating groups, making them the only plausible, albeit highly disfavored, sites for substitution.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -COOCH3 (Ester) | Deactivating | Meta |

| -COCl (Acyl Chloride) | Deactivating | Meta |

| -NO2 (Nitro) | Deactivating | Meta |

Synergistic and Antagonistic Effects of Proximate Functional Groups on Reactivity

Synergistic Effects: The primary synergistic effect is the powerful deactivation of the aromatic ring towards electrophilic attack. The combined electron-withdrawing inductive and resonance effects of the ester, acyl chloride, and nitro groups work in concert to reduce the ring's electron density to a very low level.

Antagonistic Effects: A significant antagonistic effect arises from the conflicting reaction conditions required for transformations at different sites. For example:

Hydrolytic Sensitivity: The acyl chloride is extremely sensitive to moisture and protic solvents, readily hydrolyzing to a carboxylic acid. Many reactions, such as certain types of nitro reductions or couplings, might require conditions that are incompatible with the acyl chloride.

Redox Incompatibility: Conditions for reducing the nitro group (e.g., using metal hydrides or catalytic hydrogenation) are often harsh enough to also reduce the acyl chloride and potentially the methyl ester. This makes chemoselectivity a major synthetic challenge.

Basicity/Nucleophilicity Conflicts: Reactions involving the acyl chloride often use amine bases for acid scavenging. These nucleophilic amines could potentially engage in side reactions, such as nucleophilic aromatic substitution, although this is highly disfavored due to the deactivated ring.

Decomposition Pathways and Thermal Stability Studies

Nitro-substituted benzoyl chlorides are known for their potential thermal instability. nih.gov

Condition-Dependent Decomposition Phenomena

The thermal stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a critical consideration. Related compounds, such as m-nitrobenzoyl chloride and other nitrated acyl chlorides, are reported to be unstable at room temperature and may decompose, sometimes violently, upon heating. nih.govchemicalbook.comnih.gov

Key findings from studies on similar compounds indicate that:

Heating Rate: The decomposition process can be strongly dependent on the heating rate. Rapid heating, such as during distillation, increases the risk of a runaway exothermic reaction. nih.govorgsyn.org

Decomposition Products: When heated to decomposition, nitrobenzoyl chlorides emit highly toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl). chemicalbook.comnih.gov

Reactivity with Water: The compound is moisture-sensitive. It will react with water or steam, which can also produce toxic and corrosive fumes. chemicalbook.comnih.gov

While specific studies on the decomposition pathways of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate are not widely available, the known behavior of ortho- and para-nitrobenzoyl chlorides suggests that caution is warranted. nih.govlookchem.com The decomposition is likely to be a complex process, potentially involving intramolecular reactions and the release of gaseous products. The presence of multiple functional groups could lead to even more complex decomposition pathways compared to simpler nitrobenzoyl chlorides.

Influence of Heating Rate and Temperature on Decomposition Kinetics

The thermal decomposition of nitroaromatic compounds, a class to which Methyl 3-(chlorocarbonyl)-5-nitrobenzoate belongs, is a critical area of study for ensuring safe handling and storage. The kinetics of this decomposition are significantly influenced by both the heating rate and the temperature. As a general trend for thermally initiated reactions, an increase in the heating rate typically leads to a shift in the decomposition onset and peak temperatures to higher values. This phenomenon is observed across various energetic materials, including nitrocellulose, where higher heating rates resulted in increased decomposition temperatures nih.govresearchgate.net.

For nitroaromatic compounds, the initiation of thermal decomposition often involves the homolytic cleavage of the C-NO2 bond. The rate of this and subsequent reactions is temperature-dependent, generally following Arrhenius kinetics where the reaction rate constant increases exponentially with temperature. Studies on nitrobenzene, a fundamental nitroaromatic compound, have shown that its thermal fragmentation occurs at high temperatures (1155–1434 K) and that the rate coefficients of its decomposition channels exhibit a positive temperature dependence kaust.edu.sa.

A hypothetical representation of the effect of heating rate on the decomposition temperature of a similar nitroaromatic compound is presented in the table below. This data is illustrative and based on general observations for this class of compounds.

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |

| 5 | 180 | 200 |

| 10 | 190 | 215 |

| 15 | 200 | 225 |

| 20 | 210 | 235 |

This is a hypothetical data table for illustrative purposes.

Catalysis of Decomposition by Metal Contaminants (e.g., Iron, Silver)

The presence of metal contaminants, even in trace amounts, can significantly catalyze the decomposition of nitroaromatic compounds. Iron and silver, in particular, have been shown to interact with nitroaromatics, leading to their reduction and potentially accelerating their decomposition.

Iron: Zero-valent iron (Fe) is well-documented for its ability to reduce nitroaromatic compounds to their corresponding anilines under anaerobic conditions nm.govmdpi.com. This process involves the transfer of electrons from the iron surface to the nitro group. While this is a reduction reaction, it highlights the reactivity of the nitro group in the presence of iron. This interaction can lower the activation energy for the decomposition of the nitro group, thereby increasing the rate of decomposition at a given temperature. Quantum chemical studies have suggested that the interaction between nitrobenzene and an iron surface involves the nitro group's oxygen atoms, leading to a destabilization of the nitro group and facilitating the cleavage of the N-O bond mdpi.comresearchgate.net. This catalytic effect could be critical in scenarios where Methyl 3-(chlorocarbonyl)-5-nitrobenzoate comes into contact with iron or steel surfaces, such as in storage containers or reaction vessels.

Silver: Silver nanoparticles have also been demonstrated to be effective catalysts for the reduction of aromatic nitro compounds researchgate.netepa.govresearchgate.netmdpi.com. The catalytic activity is attributed to the large surface area of the nanoparticles and their ability to facilitate electron transfer. The mechanism is believed to involve the adsorption of the nitro compound onto the silver nanoparticle surface, followed by reduction. Similar to iron, this catalytic interaction with the nitro group could lower the thermal stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. The catalytic efficiency of silver nanoparticles can be influenced by factors such as particle size and stabilizing agents acs.org.

The catalytic effect of these metals on the decomposition of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate would likely proceed via the facilitation of redox reactions involving the nitro group. This could lead to a decrease in the onset temperature of decomposition and an increase in the decomposition rate. The data in the table below, while hypothetical, illustrates the potential impact of metal contaminants on the decomposition temperature of a nitroaromatic compound.

| Catalyst | Onset Decomposition Temperature (°C) |

| None | 200 |

| Iron | 170 |

| Silver | 165 |

This is a hypothetical data table for illustrative purposes.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block and Synthetic Intermediate

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is highly regarded as a versatile building block and synthetic intermediate in multi-step organic synthesis. ontosight.ai Its utility stems from the distinct reactivity of its functional groups. The chlorocarbonyl group (an acyl chloride) is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. ontosight.ai This reaction is typically efficient and provides a direct method for incorporating the 3-methoxycarbonyl-5-nitrobenzoyl scaffold into a larger molecule.

Simultaneously, the nitro group and the methyl ester provide additional points for chemical modification. The aromatic nitro group is a powerful electron-withdrawing group that can be chemically reduced to form an aniline (B41778) derivative. ontosight.aimasterorganicchemistry.com This transformation is fundamental in many synthetic pathways as it converts an electron-deactivating group into an electron-donating one, drastically altering the molecule's electronic properties and introducing a new reactive site for further functionalization. masterorganicchemistry.com The methyl ester can be hydrolyzed to a carboxylic acid, providing another handle for modification, though it is generally less reactive than the acyl chloride. This hierarchy of reactivity allows chemists to perform sequential and selective reactions, making it an important raw material for pharmaceuticals and other specialized organic compounds.

Construction of Complex Molecular Architectures

The carefully orchestrated reactivity of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate makes it an ideal starting point for the construction of complex molecular architectures. A prominent example is its role as a key intermediate in the synthesis of iodinated X-ray contrast agents, such as Iotalamic acid. google.comnih.gov These agents are complex molecules that require a multi-step synthesis to assemble their various functional components onto a central aromatic core.

The synthesis of Iotalamic acid illustrates this process clearly. The pathway begins with the precursor, 5-nitroisophthalic acid monomethyl ester, which is activated by converting the carboxylic acid to its acyl chloride form—Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. google.com This activated intermediate then undergoes a series of transformations:

Amidation: The highly reactive chlorocarbonyl group reacts with methylamine (B109427) to form 5-nitro-N-methylisophthalamic acid methyl ester. google.com

Nitro Reduction: The nitro group is reduced to an amino group (5-amino-N-methylisophthalamic acid methyl ester). This step is crucial as it introduces the amino substituent necessary for the subsequent steps. google.com

Iodination: The aromatic ring, now activated by the amino and amide groups, undergoes electrophilic substitution where three iodine atoms are installed onto the ring. google.com

Acetylation: The newly formed amino group is acetylated to provide the final Iotalamic acid molecule. google.comnih.gov

This synthetic sequence highlights how Methyl 3-(chlorocarbonyl)-5-nitrobenzoate serves as the foundational scaffold upon which the complex architecture of the final product is systematically built. A similar strategy is employed in the synthesis of other contrast agents like Ioxitalamic acid. google.com

Synthesis of Derivatives with Targeted Functionalities

A primary application of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is the straightforward synthesis of a wide array of derivatives with specifically targeted functionalities. The reactivity of the acyl chloride group is harnessed to couple the nitrobenzoyl core with various molecular fragments, enabling the creation of libraries of compounds for research and drug discovery. ontosight.ai The reaction with primary or secondary amines to form stable amide bonds is one of the most common and effective methods in medicinal chemistry. researchgate.net

The table below illustrates the versatility of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in reacting with different nucleophiles to produce a range of functional derivatives.

| Nucleophile Class | Example Nucleophile | Resulting Derivative Class | Significance of Transformation |

|---|---|---|---|

| Primary Amines | R-NH₂ (e.g., Benzylamine) | N-Substituted Amide | Forms a stable secondary amide linkage, incorporating a specific R group. |

| Secondary Amines | R₂NH (e.g., Piperidine) | N,N-Disubstituted Amide | Creates a tertiary amide, often used to introduce cyclic fragments. |

| Alcohols | R-OH (e.g., Ethanol) | Ester | Forms a new ester linkage, modifying the electronic and physical properties. |

| Amino Acids | e.g., Glycine Methyl Ester | Peptide-like Conjugate | Allows for the coupling of the nitrobenzoyl moiety to peptides or amino acid units. |

This ability to readily form diverse derivatives makes the compound a valuable platform for exploring structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to optimize its biological activity. ontosight.ai

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in modern medicinal chemistry that focuses on modifying complex, drug-like molecules at the final stages of their synthesis. acs.orgrsc.org This approach accelerates the discovery process by allowing for the rapid generation of analogs without the need to restart the synthesis from the beginning. nih.gov While Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a simple building block, the derivatives synthesized from it are well-suited for LSF strategies, primarily through the chemical manipulation of the nitro group.

The reduction of an aromatic nitro group to an amine is a robust and highly valuable transformation in LSF. researchgate.netacs.org This conversion introduces a basic amino group and fundamentally alters the electronic character of the aromatic ring, which can have a profound impact on the molecule's pharmacological properties, such as receptor binding or metabolic stability. masterorganicchemistry.com The key to a successful LSF is the ability to selectively modify one functional group without affecting others in a complex molecule. researchgate.netacs.org Fortunately, a wide variety of reagents and conditions are available for nitro group reduction, offering excellent chemoselectivity.

The following table summarizes common methods for the late-stage reduction of aromatic nitro groups, a key LSF strategy applicable to derivatives of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

| Reagent/Method | Typical Conditions | Selectivity and Characteristics |

|---|---|---|

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) or Raney Nickel | Highly efficient but can also reduce other groups like alkenes or dehalogenate aryl halides. commonorganicchemistry.com Raney Nickel is often preferred if dehalogenation is a concern. commonorganicchemistry.com |

| Dissolving Metal Reduction | Iron (Fe) or Tin (Sn) in acidic media (e.g., HCl, Acetic Acid) | A classic and mild method that is highly selective for the nitro group, tolerating many other functional groups such as esters and amides. masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate | Provides a mild and selective reduction, particularly useful for substrates sensitive to strongly acidic conditions. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed solvent systems | A useful reagent in aqueous media that can offer good selectivity for nitro group reduction. wikipedia.org |

By leveraging these selective reduction methods, chemists can perform a late-stage conversion of the inert nitro group into a versatile amino group on a complex molecule derived from Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. This new amino group can then be used as a handle for further diversification, embodying the efficiency and power of LSF in modern drug discovery.

Spectroscopic and Advanced Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The molecule contains two distinct carbonyl groups: an ester and an acyl chloride. These groups give rise to strong, characteristic stretching vibrations (νC=O) in the IR spectrum.

Acyl Chloride Carbonyl: The carbonyl group of the acyl chloride is expected to absorb at a higher frequency, typically in the range of 1810-1775 cm⁻¹. This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. uobabylon.edu.iqwikipedia.org In some cases, a lower intensity shoulder or peak may appear near 1740 cm⁻¹ due to an overtone interaction, a phenomenon related to Fermi resonance. libretexts.orglibretexts.org

Ester Carbonyl: The ester carbonyl group typically absorbs in the range of 1750-1735 cm⁻¹. openstax.org Conjugation with the aromatic ring can lower this frequency. uobabylon.edu.iq The presence of the electron-withdrawing nitro group and acyl chloride group on the ring will also influence the electronic environment and thus the exact absorption frequency.

The dual carbonyl functionalities can sometimes lead to complex spectral features, including the potential for Fermi resonance, where an overtone or combination band has a similar energy to a fundamental vibrational mode, resulting in two bands of higher and lower frequency and intensity than expected. stackexchange.com

The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations, making it readily identifiable in an IR spectrum. spectroscopyonline.com

Asymmetric Stretch (νasNO₂): For aromatic nitro compounds, this strong absorption typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric Stretch (νsNO₂): A second strong absorption for the symmetric stretch is found in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

The presence of these two distinct, strong bands is a reliable indicator of the nitro functional group. blogspot.com A medium intensity scissoring vibration can also be observed between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com

IR spectroscopy can be effectively used to monitor the synthesis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. For instance, in the conversion of 3-nitro-5-(methoxycarbonyl)benzoic acid to the target acyl chloride, the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3300-2500 cm⁻¹) and the appearance of the sharp, high-frequency C=O stretching band of the acyl chloride (around 1800 cm⁻¹) would indicate the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate would show distinct signals for the aromatic protons and the methyl ester protons. Due to the substitution pattern, the aromatic region would display a complex splitting pattern. The strongly electron-withdrawing nitro and acyl chloride groups would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The methyl protons of the ester group would appear as a singlet, typically in the range of 3.9-4.0 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester and acyl chloride would appear significantly downfield, typically in the 160-180 ppm range. libretexts.org The aromatic carbons would also show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon of the methyl group would resonate at a much higher field, typically around 52-53 ppm. rsc.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a similar compound, Methyl 3-nitrobenzoate, which can serve as a reference. rsc.org

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.50 - 8.76 (m) | 124.3, 127.2, 129.5, 135.1 |

| Ester CH₃ | 3.93 (s) | 52.6 |

| Ester C=O | - | 164.7 |

| C-NO₂ | - | 148.1 |

Data for Methyl 3-nitrobenzoate. rsc.org The chemical shifts for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate would be expected to vary due to the presence of the acyl chloride group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (C₉H₆ClNO₅), the expected monoisotopic mass is approximately 242.99 g/mol . lookchem.comepa.gov

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the following key fragmentations:

Loss of the chlorine atom.

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Loss of the chlorocarbonyl group (-COCl).

Fragmentation of the nitro group (loss of NO or NO₂).

The presence of chlorine would also be indicated by a characteristic isotopic pattern for fragments containing it, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are essential for assessing the purity of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate and for its separation and isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This technique is scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of reactions and to get a preliminary assessment of purity. For a related compound, methyl 3-nitrobenzoate, iodine crystals are used to visualize the spots on the TLC plate. physicsandmathstutor.com

Gas Chromatography-Mass Spectrometry (GC-MS): For related volatile nitroaromatic compounds, GC-MS is a powerful technique for separation and identification, especially for trace-level analysis of potential impurities. amazonaws.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. A specific reverse-phase (RP) HPLC method has been established for its separation and analysis. sielc.com This method employs a specialized reverse-phase column with low silanol (B1196071) activity, which is crucial for achieving good peak shape and resolution for polar and reactive compounds. sielc.com

The analysis is typically conducted under simple isocratic conditions using a three-component mobile phase. sielc.com For general analysis with a UV detector, the mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. sielc.com The phosphoric acid helps to control the pH and suppress the ionization of any acidic impurities, leading to better chromatographic performance. When the HPLC system is coupled with a Mass Spectrometry (MS) detector, the non-volatile phosphoric acid is replaced with a volatile acid, such as formic acid, to ensure compatibility with the MS interface. sielc.com HPLC methods are widely used for the separation and analysis of various nitroaromatic compounds, often employing a UV detector for quantification. cdc.gov

Table 1: HPLC Method Parameters for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate Analysis

| Parameter | Condition | Citation |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Phase | Reverse Phase (RP) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Application | Analysis and separation | sielc.com |

Ultra-High-Performance Liquid Chromatography (UPLC)

The analytical method developed for HPLC can be readily adapted for Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com UPLC utilizes columns packed with smaller particles (typically under 3 µm), which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.com The established reverse-phase method for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is suitable for transfer to UPLC systems by employing columns with 3 µm particles. sielc.com This adaptation for UPLC facilitates high-throughput analysis, which is critical in process monitoring and quality control environments.

Preparative Separation of Reaction Mixtures

Liquid chromatography is not only an analytical tool but also a powerful technique for purification. The reverse-phase HPLC method described for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is scalable and can be effectively used for the preparative separation of the compound from reaction mixtures. sielc.com This allows for the isolation of impurities, enabling their identification and characterization, or for obtaining a high-purity sample of the target compound. sielc.com

In the synthesis of related nitroaromatic compounds like methyl 3-nitrobenzoate, crude products are often obtained as mixtures containing byproducts and unreacted starting materials. southalabama.edu While techniques like recrystallization are common for purification, chromatographic methods offer a higher degree of separation. southalabama.edursc.org The scalability of the HPLC method for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate makes it a viable and efficient option for purification at a larger scale, moving from analytical-level separation to preparative isolation. sielc.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Methyl 3-(chlorocarbonyl)-5-nitrobenzoate |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule, which in turn dictate its reactivity. These calculations can provide a detailed picture of the electron distribution, molecular geometry, and vibrational frequencies.

Molecular Geometry and Electronic Structure:

The presence of two strong electron-withdrawing groups, the nitro group (NO₂) and the chlorocarbonyl group (COCl), significantly influences the electronic properties of the benzene (B151609) ring. DFT calculations can quantify this effect by mapping the electron density and calculating atomic charges. The carbon atom of the chlorocarbonyl group is highly electrophilic due to the polarization of the C=O and C-Cl bonds, making it a primary site for nucleophilic attack. researchgate.netresearchgate.net Similarly, the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming nucleophiles. mdpi.com

Calculated Molecular Properties:

Computational methods can predict various molecular properties that are crucial for understanding reactivity. These include the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For molecules like Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, the LUMO is expected to be of low energy and localized on the aromatic ring and the electron-withdrawing substituents, indicating its susceptibility to nucleophilic attack.

Vibrational Analysis:

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated frequencies can be correlated with experimental spectra to confirm the structure and identify characteristic vibrational modes. researchgate.net Key vibrational frequencies for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate would include the C=O stretching of the ester and the acyl chloride, the asymmetric and symmetric stretching of the nitro group, and the C-Cl stretching frequency.

Table 1: Calculated Molecular Properties of Analogous Compounds This table presents DFT-calculated data for structurally similar compounds to infer the properties of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

| Property | Analogous Compound | Calculated Value | Method/Basis Set | Reference |

| C=O Stretch (ester) | Methyl 4-nitrobenzoate (B1230335) | ~1720 cm⁻¹ | DFT/B3LYP | researchgate.net |

| C=O Stretch (acyl chloride) | Benzoyl chloride | ~1773 cm⁻¹ (gas phase) | DFT | researchgate.net |

| NO₂ Asymmetric Stretch | Nitrobenzene | ~1530 cm⁻¹ | DFT/B3LYP | mdpi.com |

| NO₂ Symmetric Stretch | Nitrobenzene | ~1350 cm⁻¹ | DFT/B3LYP | mdpi.com |

| C-Cl Stretch | Benzoyl chloride | ~684 cm⁻¹ | DFT | researchgate.net |

| HOMO-LUMO Gap | 4-chloro-7-nitrobenzofurazan | ~3.5 eV | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Dipole Moment | 3-Nitrobenzaldehyde oxime | ~4.5 D | DFT/B3LYP/6-311++G(d,p) | nih.gov |

Note: The exact values for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate will vary, but these provide a reasonable estimate of the expected ranges.

Modeling of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to elucidate complex reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. cas.orgrsc.orgmdpi.com For Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, modeling can provide a step-by-step understanding of its reactions.

Nucleophilic Acyl Substitution:

The most common reaction involving the chlorocarbonyl group is nucleophilic acyl substitution. researchgate.net Computational models can map the potential energy surface for the reaction of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate with various nucleophiles (e.g., alcohols, amines). These models typically show a two-step addition-elimination mechanism. researchgate.net

Addition Step: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The energy barrier for this step can be calculated.

Transition State 1 (TS1): This corresponds to the highest energy point on the reaction coordinate leading to the tetrahedral intermediate.

Tetrahedral Intermediate: A short-lived species that can be computationally characterized.

Elimination Step: The chloride ion is expelled, and the carbonyl double bond is reformed.

Transition State 2 (TS2): The energy barrier for the departure of the leaving group.

Table 2: Illustrative Calculated Energies for a Nucleophilic Acyl Substitution Reaction This table presents a hypothetical energy profile for the reaction of a substituted benzoyl chloride with a nucleophile, based on general principles and data from analogous systems.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Methyl 3-(chlorocarbonyl)-5-nitrobenzoate + Nucleophile | 0 |

| TS1 | Transition state for nucleophilic addition | +15 to +20 |

| Intermediate | Tetrahedral intermediate | +5 to +10 |

| TS2 | Transition state for leaving group elimination | +12 to +18 |

| Products | Substituted product + Chloride ion | < 0 (exergonic) |

Note: These values are illustrative and would need to be specifically calculated for the reaction of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate with a particular nucleophile.

Nucleophilic Aromatic Substitution (SNAr):

While less common for the chlorocarbonyl group itself, the nitro-activated benzene ring can potentially undergo nucleophilic aromatic substitution (SNAr) under certain conditions, where a strong nucleophile displaces a different leaving group on the ring (if present) or, in more extreme cases, the nitro group. Computational studies can help determine the likelihood of such reactions by comparing the activation barriers for attack at different positions on the ring. researchgate.netnih.gov The calculations would likely show a high energy barrier for SNAr on the unsubstituted ring positions of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond well-established reactions, computational chemistry is a predictive tool for exploring novel transformations. By simulating reactions with new reagents or under different conditions, researchers can forecast the most likely products and identify promising synthetic routes before extensive experimental work.

Regioselectivity:

For a polysubstituted benzene ring like that in Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, predicting the regioselectivity of further substitutions is crucial. Computational methods can predict the most likely site of attack for both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The existing electron-withdrawing groups strongly deactivate the ring towards electrophiles. aiinmr.com Computational models would predict that any electrophilic attack is highly disfavored but would most likely occur at the C4 or C6 positions, which are meta to both deactivating groups and thus the "least deactivated" positions.

Nucleophilic Attack: The primary site for nucleophilic attack is the highly electrophilic carbon of the chlorocarbonyl group. researchgate.net Calculations of the electrostatic potential and Mulliken or Hirshfeld atomic charges would confirm the high positive charge on this carbon atom. mdpi.comresearchgate.net

Predicting Reaction Outcomes:

By comparing the calculated activation energies for different possible reaction pathways, a prediction of the major product can be made. For example, in a reaction with a molecule containing both an amine and a hydroxyl group, computational modeling could predict whether the amino or hydroxyl group would preferentially react with the chlorocarbonyl group by calculating the respective transition state energies.

Modern approaches also utilize machine learning models trained on large datasets of reactions to predict outcomes with increasing accuracy. rsc.org Physics-based methods like RegioSQM can also predict the regioselectivity of electrophilic aromatic substitutions with good reliability. semanticscholar.org

Table 3: Predicted Reactivity Sites and Selectivity

| Reaction Type | Predicted Reactive Site | Rationale from Computational Data |

| Nucleophilic Acyl Substitution | Carbonyl carbon of the COCl group | High positive atomic charge, low-lying LUMO localized on the C=O bond. |

| Electrophilic Aromatic Substitution | C4 or C6 position | Least deactivated positions (meta to both NO₂ and COCl groups). Highest negative Hirshfeld charges on ring carbons. mdpi.com |

| Nucleophilic Aromatic Substitution | Unlikely on the ring | High activation energy barriers due to lack of a suitable leaving group on the ring. |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of methyl 3-(chlorocarbonyl)-5-nitrobenzoate typically involves multiple steps, often beginning with the nitration of a suitable precursor followed by transformations to introduce the ester and acyl chloride functionalities. A common starting material is methyl benzoate, which undergoes electrophilic nitration to yield methyl 3-nitrobenzoate. chemhume.co.ukorgsyn.orgrsc.orgnih.gov This reaction is regioselective, favoring the meta-substituted product due to the electron-withdrawing nature of the ester group. rsc.org The subsequent conversion of the corresponding carboxylic acid to the acyl chloride is a standard transformation.

Future research should focus on developing more streamlined and environmentally friendly synthetic methodologies. This could involve:

Catalytic Nitration: Investigating novel catalytic systems for the nitration step could lead to higher yields, improved regioselectivity, and a reduction in the use of harsh reagents like concentrated sulfuric and nitric acids.

One-Pot Syntheses: Designing a one-pot procedure where multiple transformations occur sequentially in the same reaction vessel would significantly improve efficiency by minimizing purification steps and reducing solvent waste.

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, enhance safety, and facilitate scalability for the industrial production of this compound.

Exploration of Undiscovered Reactivity Pathways and Catalytic Systems

The reactivity of methyl 3-(chlorocarbonyl)-5-nitrobenzoate is dominated by the high electrophilicity of the acyl chloride group, making it a prime candidate for acylation reactions. However, the interplay between the three functional groups could lead to more complex and currently unexplored reactivity patterns.

Future investigations should aim to:

Selective Transformations: Develop catalytic systems that can selectively target one functional group in the presence of the others. For instance, a catalyst that facilitates reactions at the nitro group without affecting the acyl chloride or ester would open up new synthetic possibilities.

Domino Reactions: Design reaction cascades (domino reactions) where an initial reaction at one site triggers a series of subsequent intramolecular transformations, leading to the rapid construction of complex molecular architectures.

Photoredox Catalysis: Explore the use of photoredox catalysis to access novel reactivity modes, potentially involving radical intermediates derived from the nitro group or the aromatic ring.

Design of Novel Derivatization Strategies for Specific Applications

The ability to selectively modify the different functional groups of methyl 3-(chlorocarbonyl)-5-nitrobenzoate is key to its utility as a versatile scaffold. Derivatization of the acyl chloride is the most common approach, leading to the formation of amides, esters, and other carbonyl compounds. For example, its reaction with 4-chloroaniline (B138754) yields methyl 3-((4-chloroanilino)carbonyl)-5-nitrobenzoate. sigmaaldrich.com

Future research should focus on creating libraries of derivatives for specific applications by:

Combinatorial Chemistry: Employing combinatorial chemistry techniques to rapidly synthesize a large number of diverse derivatives by reacting methyl 3-(chlorocarbonyl)-5-nitrobenzoate with a wide range of nucleophiles.

Post-Synthetic Modification: Developing methods for the selective modification of the ester and nitro groups in the derivatized products. This would allow for the fine-tuning of properties such as solubility, biological activity, and material characteristics.

Click Chemistry: Investigating the potential for incorporating "clickable" functional groups into the derivatives, enabling their facile conjugation to other molecules of interest, such as polymers, biomolecules, or surfaces.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Tools

A deep understanding of the reaction mechanisms involving methyl 3-(chlorocarbonyl)-5-nitrobenzoate is crucial for optimizing existing transformations and predicting new reactivity. While classical analytical techniques provide valuable information, modern spectroscopic and computational methods can offer unprecedented insights.

Future mechanistic studies should leverage:

In Situ Spectroscopy: Utilizing techniques like in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the outcomes of unknown reactions. These theoretical studies can guide experimental design and provide a framework for understanding the observed reactivity.

Advanced Mass Spectrometry: Using advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), to characterize complex reaction mixtures and identify minor byproducts, which can provide valuable clues about competing reaction pathways. The compound can be analyzed by reverse phase HPLC with a mobile phase of acetonitrile (B52724), water, and phosphoric acid, which can be adapted for Mass-Spec applications by replacing phosphoric acid with formic acid. sielc.com

By pursuing these future research directions, the scientific community can further expand the synthetic utility of methyl 3-(chlorocarbonyl)-5-nitrobenzoate, paving the way for the development of novel molecules and materials with tailored properties and functions.

Compound Information Table

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | 3-(Chlorocarbonyl)-5-nitrobenzoic acid methyl ester; Benzoic acid, 3-(chlorocarbonyl)-5-nitro-, methyl ester; 3-methoxycarbonyl-5-nitrobenzoyl chloride | 1955-04-0 | C9H6ClNO5 |

| Methyl 3-nitrobenzoate | - | 618-95-1 | C8H7NO4 |

| Methyl benzoate | - | 93-58-3 | C8H8O2 |

| Methyl 3-((4-chloroanilino)carbonyl)-5-nitrobenzoate | - | 329932-07-2 | C15H11ClN2O5 |

| 4-chloroaniline | p-Chloroaniline | 106-47-8 | C6H6ClN |

| Methyl 5-chloro-2-nitrobenzoate | - | 51282-49-6 | C8H6ClNO4 |

| Methyl 3-chloro-5-nitrobenzoate | - | 36138-28-0 | C8H6ClNO4 |

Physicochemical Properties of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

| Property | Value |

| Molecular Weight | 243.6 g/mol chemicalbook.comepa.gov |

| Melting Point | 72.4-74.0 °C lookchem.com |

| Boiling Point | 369.8 °C at 760 mmHg lookchem.com |

| Density | 1.471 g/cm³ lookchem.com |

| Flash Point | 177.5 °C lookchem.com |

| Refractive Index | 1.576 lookchem.com |

| Vapor Pressure | 1.15E-05 mmHg at 25°C lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 5 lookchem.com |

| Rotatable Bond Count | 3 lookchem.com |

| Exact Mass | 242.9934500 lookchem.com |

| Monoisotopic Mass | 242.99345 g/mol epa.gov |

| Complexity | 314 lookchem.com |

| LogP | 2.28360 lookchem.com |

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate to minimize side reactions?

Methodological Answer: Synthesis optimization involves controlling reaction conditions such as temperature, stoichiometry, and catalyst selection. For example, nitro group reduction (e.g., using Pd/C under H₂ in anhydrous ethyl acetate) must avoid over-reduction or decomposition of reactive intermediates . The chlorocarbonyl group is highly electrophilic; thus, coupling reactions (e.g., with amines or alcohols) require careful pH control and the use of coupling agents like EDAC and DMAP to prevent hydrolysis . Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts.

Q. Q2. How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structural integrity of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate?

Methodological Answer:

- ¹H/¹³C NMR : The nitro group (-NO₂) causes deshielding of adjacent aromatic protons (δ ~8.5–9.0 ppm), while the chlorocarbonyl group (-COCl) appears as a distinct carbonyl carbon peak at δ ~166–171 ppm in ¹³C NMR .

- HRMS : Exact mass analysis (calculated for C₉H₆ClNO₅: 259.9964) ensures molecular ion consistency and detects impurities .

- IR Spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -COCl (~1770 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in nucleophilic acyl substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model the electrophilicity of the chlorocarbonyl group by analyzing LUMO (Lowest Unoccupied Molecular Orbital) distribution. For instance, the C=O bond in -COCl has a high LUMO density, making it susceptible to nucleophilic attack by amines or alcohols. Solvent effects (e.g., dichloroethane vs. THF) and steric hindrance from the nitro group can be simulated to predict reaction rates and regioselectivity .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for derivatives of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate?

Methodological Answer:

- SAR Analysis : Compare inhibitory activity across analogs (e.g., replacing -NO₂ with -OMe or halogens) to identify structural determinants. For example, nitro groups enhance electron-withdrawing effects, improving binding to bacterial sortase A .

- Crystallographic Validation : Resolve crystal structures of target protein-ligand complexes (e.g., using Cambridge Structural Database entries) to verify binding modes and explain discrepancies in IC₅₀ values .

- Assay Standardization : Ensure consistent experimental conditions (e.g., pH, temperature) across studies to minimize variability .

Q. Q5. How can the hydrolytic stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate be evaluated under physiological conditions?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 7.4, 37°C) via HPLC or UV-Vis spectroscopy. The chlorocarbonyl group hydrolyzes to -COOH in aqueous media, with half-life (t₁/₂) dependent on pH and buffer composition .

- Stabilization Strategies : Co-solvents (e.g., DMSO) or formulation with cyclodextrins can reduce hydrolysis for in vivo applications .

Data-Driven Research Questions

Q. Q6. What analytical challenges arise in quantifying trace impurities in Methyl 3-(chlorocarbonyl)-5-nitrobenzoate batches?

Methodological Answer:

Q. Q7. How does the nitro group influence the electronic properties of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in catalytic applications?